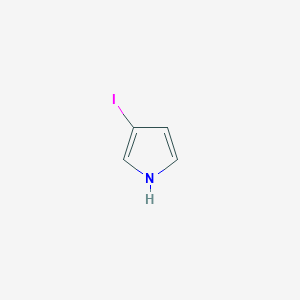

3-Iodo-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHJOXAAUHYVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551957 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96285-98-2 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Iodo-1H-pyrrole as a Pivotal Scaffold in Medicinal Chemistry

Executive Summary

3-Iodo-1H-pyrrole (CAS: 96285-98-2) represents a "privileged but elusive" scaffold in modern drug discovery. Unlike its 2-iodo isomer, which is easily accessed via electrophilic substitution, the 3-iodo isomer requires specific steric engineering to synthesize. Its value lies in its ability to serve as a gateway to 3-substituted pyrroles—a structural motif found in numerous kinase inhibitors (e.g., CDK2, GSK3) and marine alkaloids (e.g., Lamellarins). This guide details the specific synthetic protocols required to overcome the natural regioselectivity of pyrrole, methods for stabilizing this reactive intermediate, and optimized conditions for its use in Palladium-catalyzed cross-coupling.

Fundamental Chemical Identity & Stability

The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. However, the electron density is highest at the

| Property | Data | Notes |

| Formula | C | |

| MW | 192.99 g/mol | |

| Appearance | Colorless to yellow oil/solid | Darkens rapidly upon air/light exposure.[1] |

| Stability | Low (Free base) | Prone to polymerization and oxidation. |

| Storage | -20°C, Inert Gas, Dark | Critical: Store as N-protected form (e.g., TIPS) for longevity. |

| Regioselectivity | Direct iodination of pyrrole yields 2-iodopyrrole exclusively. |

The Stability Paradox: Researchers often attempt to isolate pure this compound (free base). This is generally unadvisable for long-term storage. The N-H bond facilitates electron donation into the ring, increasing oxidative sensitivity. The N-protected forms (N-TIPS, N-Boc, N-Tosyl) are significantly more stable and are the recommended "shelf" reagents.

Synthetic Access: Overcoming Regioselectivity

To access the 3-position, one must block the 2-position sterically. The bulky Triisopropylsilyl (TIPS) group is the industry standard for this "Steric Steering" strategy.

Mechanism of Steric Steering

The TIPS group is large enough to sterically hinder the adjacent

Figure 1: Steric steering using the TIPS group to force beta-substitution.

Protocol: Synthesis of 1-(Triisopropylsilyl)-3-iodopyrrole

Reference: Adapted from Bray, B. L. et al. J. Org. Chem. 1990 and Muchowski, J. M. et al. J. Org. Chem. 1992.

Reagents:

-

1-(Triisopropylsilyl)pyrrole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-(triisopropylsilyl)pyrrole in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to maximize regioselectivity.

-

Addition: Dissolve NIS in a minimal amount of THF and add it dropwise to the pyrrole solution over 20 minutes.

-

Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (Hexanes).[2]

-

Quench: Remove the cold bath and immediately quench with saturated aqueous Sodium Thiosulfate (Na

S -

Workup: Extract with Et

O or Hexanes. Wash organics with water and brine. Dry over MgSO -

Purification: Flash chromatography (100% Hexanes). The product is a colorless oil.

Yield: Typically 80–90%. Note: This intermediate (N-TIPS-3-iodopyrrole) is stable and can be stored.

Protocol: Deprotection to this compound

Warning: Perform this step only immediately before use.

-

Dissolve N-TIPS-3-iodopyrrole in THF.

-

Add TBAF (1.0 M in THF, 1.1 equiv) at 0°C.

-

Stir for 15–30 minutes.

-

Quench with water, extract with Et

O. -

Use immediately. Do not attempt to store the free base for prolonged periods.

Reactivity & Functionalization[3][4]

The primary utility of 3-iodopyrrole is as a partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

The "Protect-Couply-Deprotect" Strategy

Because the free N-H pyrrole can poison Pd catalysts (via deprotonation/coordination), it is standard practice to perform the coupling on the protected species (N-TIPS or N-Boc) and deprotect afterwards.

Figure 2: Standard workflow for generating 3-arylpyrroles.

Protocol: Suzuki Coupling of N-TIPS-3-Iodopyrrole

Reagents:

-

N-TIPS-3-iodopyrrole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(PPh

) -

Na

CO -

Dioxane (or DME)

Procedure:

-

Degas: Combine solvent and aqueous base in a vial and sparge with Argon for 10 minutes. Oxygen removal is critical.

-

Assembly: Add the iodopyrrole, boronic acid, and Pd catalyst.

-

Heating: Seal the vial and heat to 80–90°C for 4–12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water. Purify via column chromatography.

-

Result: This yields the 3-substituted N-TIPS pyrrole .

-

Post-coupling: Remove the TIPS group using the TBAF protocol (Section 2.[3]3) to recover the active pharmacophore.

Applications in Drug Discovery

The 3-substituted pyrrole motif is a "bioisostere" often used to replace phenyl or indole rings to modulate solubility and hydrogen bonding.

-

Kinase Inhibitors:

-

CDK2/GSK3: The pyrrole N-H can serve as a hydrogen bond donor in the ATP-binding pocket of kinases. The 3-position substituent directs the molecule into the hydrophobic back-pocket.

-

Example: 3-Arylpyrroles derived from this scaffold have shown nanomolar potency against Cyclin-Dependent Kinases.

-

-

Marine Natural Products:

-

Lamellarins: A family of marine alkaloids with potent cytotoxic activity. The core structure is often accessed via modular cross-coupling of 3,4-dihalopyrroles or sequential halogenation/coupling of 3-iodopyrrole.

-

Safety & Handling

-

Light Sensitivity: Iodinated pyrroles are photolabile. Carbon-Iodine bonds can cleave under UV light, generating radicals that lead to polymerization. Always wrap flasks in aluminum foil.

-

Toxicity: Pyrroles are generally toxic and potential irritants. Alkyl-tin or silyl byproducts from synthesis should be treated as hazardous waste.

-

Instability: If the free base (this compound) turns black/purple, it has decomposed (polymerized) and should be discarded.

References

-

Muchowski, J. M., et al. "Regioselective synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1992, 57 , 1653-1657. Link

-

Bray, B. L., et al. "N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1990, 55 , 6317-6328. Link

-

Banwell, M. G., et al. "Palladium-catalyzed cross-coupling reactions of 3-iodopyrroles." Chemical Communications, 2006, 2863-2865. Link

-

Merkul, E., et al. "Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation." Organic Letters, 2009, 11 , 2269-2272. Link

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Synthesis and Characterization of 3-Iodo-1H-pyrrole: A Technical Guide

Part 1: Executive Summary & Strategic Analysis

The Regioselectivity Challenge

The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (

To access 3-iodo-1H-pyrrole , a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in drug discovery, researchers must override this intrinsic electronic bias.

The Solution: Steric Steering via Bulky Silyl Groups

The most robust and scalable method involves the use of a 1-(triisopropylsilyl) (TIPS) protecting group. The TIPS group serves a dual purpose:

-

Steric Shielding: The bulky isopropyl groups sterically hinder the adjacent

-positions (C2/C5), forcing the electrophile (iodonium ion) to attack the more accessible -

Electronic Stabilization: The silyl group stabilizes the intermediate

-complex.

This guide details the "Golden Route": Regioselective iodination of N-TIPS-pyrrole followed by fluoride-mediated deprotection.

Part 2: Detailed Experimental Protocol

Workflow Visualization

The following diagram outlines the reaction logic and critical decision points.

Caption: Synthesis workflow for this compound utilizing the TIPS-blocking strategy to ensure C3 regioselectivity.

Phase 1: Regioselective Iodination

Objective: Install iodine at C3 using N-iodosuccinimide (NIS).

-

Reagents: 1-(Triisopropylsilyl)pyrrole (1.0 eq), N-Iodosuccinimide (NIS) (1.05–1.1 eq).

-

Solvent: Anhydrous THF (0.1 M – 0.2 M).

-

Conditions: -78°C

Room Temperature (RT).

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under a stream of Argon. Add 1-(triisopropylsilyl)pyrrole and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). This low temperature is crucial to maximize kinetic control and regioselectivity.

-

Addition: Add NIS (solid or dissolved in minimal THF) portion-wise over 15 minutes. Protect the flask from ambient light using aluminum foil (iodine sources are photosensitive).

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to RT over 2–4 hours.

-

Workup: Dilute with hexanes or Et

O. Wash with saturated aqueous Na -

Purification: Dry over MgSO

, filter, and concentrate. The residue (often a pale oil) can be purified via short-path silica gel chromatography (eluent: Hexanes).-

Yield Target: 80–90%.

-

Stability Note: The TIPS-protected intermediate is relatively stable and can be stored at -20°C.

-

Phase 2: Deprotection

Objective: Cleave the TIPS group without degrading the sensitive iodopyrrole.

-

Reagents: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq).

-

Solvent: THF.

-

Conditions: 0°C

RT.

Step-by-Step Procedure:

-

Dissolution: Dissolve the 3-iodo-1-(triisopropylsilyl)pyrrole in THF (approx. 0.2 M) and cool to 0°C .

-

Cleavage: Add the TBAF solution dropwise.

-

Monitoring: Stir for 30–60 minutes. Monitor by TLC (the product is significantly more polar than the starting material).

-

Quench: Quench with saturated aqueous NaHCO

. Do not use strong acids , as iodopyrrole is acid-sensitive and prone to polymerization. -

Extraction: Extract immediately with Et

O or DCM. Wash with water and brine.[1] -

Isolation: Dry over Na

SO-

Product State: Orange/brown oil or low-melting solid.

-

Handling: Use immediately or store strictly at -20°C under Argon.

-

Part 3: Characterization & Data

The following data validates the structural identity of this compound. Note the distinct chemical shifts compared to the 2-iodo isomer.

NMR Spectroscopy Data

Solvent: CDCl

| Nucleus | Shift ( | Multiplicity | Assignment | Notes |

| 8.42 | br s | NH (1) | Broad signal, exchangeable | |

| 6.84 – 6.87 | m | CH (2) | Downfield due to | |

| 6.71 | q ( | CH (5) | ||

| 6.32 | td ( | CH (4) | Upfield | |

| 123.0 | - | CH (2) | ||

| 119.8 | - | CH (5) | ||

| 115.9 | - | CH (4) | ||

| 60.0 | - | C-I (3) | Characteristic upfield C-I shift |

Physical Properties[2][3][5][6][7]

-

Appearance: Crude product is often an orange oil; pure compound is a pale yellow oil or low-melting solid.

-

Stability: High. Rapidly darkens (purple/black) upon exposure to light and air due to iodine liberation and polymerization.

-

Rf (TLC): ~0.10 (Petroleum Ether/EtOAc) — significantly more polar than the TIPS-protected precursor (Rf ~0.50).

Part 4: Handling, Storage & Safety

Critical Stability Warning

This compound is thermodynamically unstable relative to the 2-iodo isomer and prone to acid-catalyzed decomposition.

-

Light Sensitivity: Always wrap flasks/vials in aluminum foil.

-

Temperature: Never heat above 40°C during concentration. Store at -20°C or lower.

-

Atmosphere: Oxidizes in air. Store under an inert atmosphere (Argon/Nitrogen).

-

Usage: It is highly recommended to use the compound immediately in the subsequent coupling step (e.g., Suzuki, Sonogashira) rather than storing it for extended periods.

Safety

-

NIS/TBAF: Toxic and irritants. Handle in a fume hood.

-

Iodinated Organics: Potential sensitizers. Wear nitrile gloves and eye protection.

References

-

Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. Source: University of Southampton ePrints. Context: Detailed experimental procedure for the synthesis of this compound (Compound 32) from TIPS-pyrrole.

-

3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Source: Acta Crystallographica Section E (via ResearchGate). Context: Validates the regioselectivity of electrophilic substitution on TIPS-pyrrole at the beta-position.

-

Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles. Source: Kobe University. Context: Discusses the halogen dance mechanism and stability of iodopyrrole intermediates.

-

PubChem Compound Summary for CID 13896226 (this compound). Source: National Center for Biotechnology Information. Context: General chemical and physical property data.

Sources

3-Iodo-1H-pyrrole CAS number and IUPAC name

Topic: 3-Iodo-1H-pyrrole: Synthesis, Stability, and Application in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Chemical Identity

This compound (CAS 96285-98-2) represents a critical yet elusive scaffold in heterocyclic chemistry.[1] Unlike its 2-iodo isomer, which is thermodynamically favored and easily accessible via direct electrophilic substitution, the 3-iodo isomer requires sophisticated synthetic engineering to overcome the natural electronic bias of the pyrrole ring. This compound serves as a pivotal intermediate for accessing 3-substituted pyrroles—a structural motif prevalent in kinase inhibitors, heme precursors, and marine alkaloids like lamellarins.

Chemical Identity Matrix[1][2]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 96285-98-2 |

| Molecular Formula | C₄H₄IN |

| Molecular Weight | 192.99 g/mol |

| SMILES | C1=CNC=C1I |

| Appearance | Colorless to pale yellow liquid (darkens rapidly upon oxidation) |

| Storage | -20°C, under Argon/Nitrogen, protected from light |

The Regioselectivity Challenge

The pyrrole ring is electron-rich, with the nitrogen lone pair donating density into the ring system.[1] Electrophilic aromatic substitution (SEAr) typically occurs at the

To synthesize this compound, one must block the

Mechanism of Steric Direction

The TIPS group is exceptionally bulky.[1] When attached to the pyrrole nitrogen, it sterically shields the adjacent C2 and C5 positions. Consequently, incoming electrophiles (such as iodonium ions) are forced to attack the C3 position, reversing the natural regioselectivity.

Authoritative Synthesis Protocol

The following protocol is the industry standard for generating high-purity this compound. It relies on a protection-iodination-deprotection sequence.[1][2]

Step 1: N-Protection (Steric Blocking)

Reagents: Pyrrole, Triisopropylsilyl chloride (TIPSCl), Sodium Hydride (NaH).[1] Reaction:

-

Suspend NaH (1.2 equiv) in dry THF at 0°C under inert atmosphere.

-

Add pyrrole (1.0 equiv) dropwise.[1] Stir for 30 mins to form the pyrrolyl anion.

-

Add TIPSCl (1.1 equiv) slowly.[1]

-

Warm to room temperature and stir for 2-4 hours.

-

Outcome: 1-(Triisopropylsilyl)pyrrole. The bulky silyl group is now in place.

Step 2: Regioselective Iodination

Reagents: 1-(Triisopropylsilyl)pyrrole, N-Iodosuccinimide (NIS).[1]

Rationale: NIS is a milder source of iodonium (

-

Dissolve 1-(Triisopropylsilyl)pyrrole in dry THF at -78°C.

-

Add NIS (1.05 equiv) dissolved in THF dropwise.

-

Allow the mixture to warm slowly to room temperature over 4-6 hours.

-

Critical Control Point: Monitor via TLC/LCMS. The TIPS group blocks C2, forcing iodine to C3.

-

Outcome: 3-Iodo-1-(triisopropylsilyl)pyrrole.

Step 3: Deprotection (The Release)

Reagents: Tetrabutylammonium fluoride (TBAF).[1] Reaction:

-

Dissolve the iodinated intermediate in THF.

-

Add TBAF (1.1 equiv, 1M in THF) at 0°C.

-

Stir for <30 minutes. Do not over-stir. Free 3-iodopyrrole is unstable.[1]

-

Quench immediately with water, extract with cold ether, and dry over

. -

Purification: Rapid filtration through a short silica plug (neutral alumina is preferred for stability).[1]

Synthesis Workflow Diagram

Caption: Step-wise synthesis pathway utilizing steric control to achieve C3 regioselectivity.

Stability & Handling (Critical Safety)

This compound is significantly less stable than its N-protected precursors.[1]

-

Light Sensitivity: Exposure to ambient light causes rapid deiodination and polymerization, turning the compound black.[1]

-

Oxidation: Air oxidation leads to the formation of poly-pyrroles.[1]

-

Protocol: It is highly recommended to use the compound immediately in the next step (e.g., cross-coupling).[1] If storage is necessary, flash freeze in benzene and store at -80°C in the dark.

Applications in Drug Discovery

The 3-iodopyrrole scaffold is a "privileged structure" in medicinal chemistry, serving as a gateway to complex heterocycles via Palladium-catalyzed cross-coupling.[1]

Key Reaction Pathways[1][4][5]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 3-arylpyrroles.[1]

-

Relevance: Synthesis of kinase inhibitors targeting EGFR and CDK2.

-

-

Sonogashira Coupling: Reaction with terminal alkynes.[1][3]

-

Relevance: Synthesis of alkynyl pyrroles, precursors to indole-like fused systems found in marine natural products.[1]

-

-

Heck Reaction: Vinylation at the C3 position.[1]

Pharmacological Relevance

Substituted pyrroles derived from this intermediate exhibit:

-

Anticancer Activity: Inhibition of tubulin polymerization.[1]

-

Antimicrobial Properties: Disruption of bacterial cell walls (e.g., analogs of pyoluteorin).[1]

References

-

Muchowski, J. M., et al. "Regioselective synthesis of 3-substituted pyrroles."[1] Journal of Organic Chemistry, 1992.

-

Bray, B. L., et al. "N-(Triisopropylsilyl)pyrrole.[1] A progenitor 'par excellence' of 3-substituted pyrroles." Journal of Organic Chemistry, 1990.

-

Liu, J. H., et al. "Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole."[1][2] Journal of Organic Chemistry, 2000.[4]

-

PubChem. "this compound Compound Summary."[1] National Library of Medicine. [1]

Sources

spectroscopic data of 3-Iodo-1H-pyrrole (NMR, IR, MS)

This guide provides a comprehensive technical analysis of the spectroscopic data for 3-Iodo-1H-pyrrole , a critical intermediate in the synthesis of porphyrins, prodigiosins, and pharmaceutical scaffolds.

Despite its structural simplicity, this compound is chemically unstable and sensitive to light and acid. Accurate spectroscopic characterization is therefore essential for verifying purity immediately following synthesis or deprotection.

Part 1: Synthesis & Structural Context[1]

The thermodynamic instability of 3-halopyrroles generally precludes direct halogenation of the free pyrrole, which favors the 2-position or poly-halogenation. The industry-standard protocol involves the use of a bulky Triisopropylsilyl (TIPS) protecting group to sterically block the

Synthesis Pathway (Graphviz Diagram)

The following diagram outlines the regioselective route typically used to generate the analytical samples described in this guide.

Figure 1: Regioselective synthesis pathway utilizing steric blocking to access the 3-position.

Part 2: Nuclear Magnetic Resonance (NMR) Data

The NMR data below was acquired in Chloroform-d (CDCl₃) . Note that 3-iodopyrrole degrades rapidly; spectra should be acquired immediately after isolation.

1. Proton NMR (

H NMR)

Instrument Frequency: 400 MHz Solvent: CDCl₃ Reference: Residual CHCl₃ at 7.26 ppm[1]

| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Logic |

| 8.42 | Broad Singlet | 1H | - | N-H | Exchangeable proton; broad due to quadrupole moment of |

| 6.84 – 6.87 | Multiplet | 1H | unresolved | H-2 | Most deshielded ring proton due to proximity to Iodine and Nitrogen. |

| 6.71 | Quartet | 1H | H-5 | ||

| 6.32 | Triplet of Doublets | 1H | H-4 |

2. Carbon-13 NMR (

C NMR)

Instrument Frequency: 101 MHz Solvent: CDCl₃ Reference: CDCl₃ triplet at 77.0 ppm

The most diagnostic feature of this spectrum is the Heavy Atom Effect (Iodine), which causes a significant upfield shift (shielding) of the ipso-carbon (C-3), placing it at ~60 ppm, far below the typical aromatic range.

| Chemical Shift ( | Carbon Environment | Assignment | Notes |

| 123.0 | Aromatic C-H | C-2 | Adjacent to Iodine and Nitrogen. |

| 119.8 | Aromatic C-H | C-5 | |

| 115.9 | Aromatic C-H | C-4 | |

| 60.0 | Quaternary C-I | C-3 | Diagnostic Peak. Extreme shielding due to Iodine's large electron cloud (spin-orbit coupling). |

Part 3: Mass Spectrometry (MS)

Method: Electron Ionization (EI)

Molecular Formula: C

The mass spectrum is dominated by the stability of the heteroaromatic ring and the weakness of the C-I bond.

Fragmentation Table

| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance | Interpretation |

| 193 | High | Molecular Ion . Confirms intact 3-iodopyrrole. | |

| 66 | Base Peak (100%) | Pyrrolyl Cation . Loss of Iodine radical (I | |

| 39 | Moderate | Cyclopropenyl Cation . Result of ring disintegration (loss of HCN from pyrrolyl cation). |

Fragmentation Pathway (Graphviz Diagram)

Figure 2: Primary fragmentation pathway observed in EI-MS.

Part 4: Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film Phase: Neat Oil (3-iodopyrrole is often an oil or low-melting solid)

| Wavenumber (cm | Intensity | Assignment | Functional Group |

| 3274 | Broad, Medium | Pyrrole N-H Stretch . Broadness indicates hydrogen bonding. | |

| 2941, 2864 | Weak | Aromatic C-H stretches. | |

| 1463 | Medium | Ring skeletal vibrations. | |

| ~500-600 | Medium/Strong | Carbon-Iodine Stretch . (Often in the fingerprint region). |

Part 5: Experimental Protocol for Analysis

To reproduce the data above, follow this validated protocol for sample preparation.

1. Sample Preparation (NMR)

-

Stability Warning: this compound oxidizes rapidly in air to form a black tar. Prepare samples immediately before acquisition.

-

Solvent: Use CDCl₃ (99.8% D) treated with anhydrous K₂CO₃ or filtered through basic alumina to remove traces of HCl. Acidic chloroform accelerates decomposition.

-

Concentration: Dissolve ~10 mg of oil in 0.6 mL CDCl₃.

-

Tube: Use high-grade 5mm NMR tubes to minimize shimming errors.

2. Sample Preparation (MS)

-

Inlet: Direct Insertion Probe (DIP) or GC-MS.

-

Temperature: Keep the source temperature moderate (<200°C) to prevent thermal degradation before ionization.

References

-

Synthesis and Characterization

- Source: University of Southampton, School of Chemistry (ePrints).

- Data Verification: Confirms 1H, 13C, IR, and MS values for this compound synthesized via the TIPS route.

-

Synthetic Methodology (TIPS Route)

-

Source: Muchowski, J. M., et al. "Synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole."[2] Journal of Organic Chemistry.

- Context: Establishes the regioselective iodin

-

- Source: Pretsch, E., et al. Structure Determination of Organic Compounds.

Sources

Iodinated Pyrroles: From Marine Origins to Regioselective Synthetic Scaffolds

Executive Summary

This technical guide examines the structural evolution, synthetic utility, and pharmacological significance of iodinated pyrroles. While often overshadowed by their chlorinated and brominated counterparts in natural abundance, iodinated pyrroles represent a critical "reactive pivot" in modern drug discovery. Their carbon-iodine (C-I) bond offers superior lability for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonagashira), making them indispensable intermediates in the total synthesis of complex alkaloids like prodigiosins, lamellarins, and porphyrins. This guide details the transition from isolation to scalable, regioselective synthesis.

Part 1: Historical Genesis & Natural Occurrence[1][2]

The Marine Halogenation Phenomenon

The history of halogenated pyrroles is inextricably linked to marine chemical ecology. Unlike terrestrial organisms, marine sponges and bacteria exist in a halide-rich environment (Cl⁻, Br⁻, I⁻). While chlorination and bromination are dominant due to the higher oxidation potential required for iodine incorporation, specific organisms have evolved haloperoxidases capable of oxidizing iodide.

-

Discovery Context: Early 20th-century natural product chemistry viewed pyrroles primarily as unstable, acid-sensitive moieties. The isolation of stable, halogenated pyrroles from marine sponges (e.g., Agelas sp., Pseudoceratina sp.) changed this paradigm.

-

Iodine Specificity: Iodinated pyrroles are rarer than their brominated congeners. A seminal discovery involved the isolation of Purpuroines A–J from the sponge Iotrochota purpurea. Specifically, Purpuroines F, G, H, I, and J contain iodine atoms, a rarity that highlighted the metabolic capability of specific sponges to sequester and oxidize iodine for chemical defense.

The Synthetic "Instability" Challenge

Historically, the synthesis of iodopyrroles was plagued by the "Acid-Polymerization Paradox." Pyrrole is electron-rich (π-excessive); electrophilic substitution with molecular iodine (

Part 2: Synthetic Evolution & Regiocontrol

The utility of iodinated pyrroles in drug development relies on Regioselective Control . The nitrogen protecting group acts as a "steric rudder," steering the bulky iodine electrophile to the desired carbon.

The Steric Steering Mechanism

-

C2-Iodination (Alpha): Occurs with small or electron-withdrawing groups (e.g., Boc,

) that do not sterically occlude the -

C3-Iodination (Beta): Achieved using bulky silyl groups (e.g., TIPS - Triisopropylsilyl) on the nitrogen. The TIPS group acts as a "roof," blocking the C2/C5 positions and forcing the electrophile to the C3/C4 positions.

Visualization: Regioselective Logic Flow

The following diagram illustrates the decision tree for synthesizing specific iodopyrrole isomers.

Caption: Regioselective control of pyrrole iodination via N-protecting group sterics.

Part 3: Technical Protocol (Self-Validating)

Protocol: Regioselective Synthesis of 3-Iodo-1-(triisopropylsilyl)pyrrole

This protocol utilizes the "Bulky Silyl" effect to access the elusive C3-iodinated scaffold, a key precursor for prodigiosin synthesis.

Reagents:

-

Pyrrole (Freshly distilled)

-

Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf)

-

N-Iodosuccinimide (NIS) - Recrystallized from dioxane/CCl4 to remove free iodine.[1]

-

Tetrahydrofuran (THF), anhydrous.

Workflow:

| Step | Action | Mechanistic/Causal Rationale | Validation Endpoint |

| 1 | N-Silylation | Dissolve pyrrole in THF at -78°C. Add NaH (1.1 eq), then TIPS-OTf. | NaH deprotonates the acidic NH. TIPS-OTf traps the anion. Low temp prevents side reactions. |

| 2 | Reagent Prep | Dissolve NIS (1.05 eq) in THF. Keep in dark. | Light degrades NIS to |

| 3 | Iodination | Add NIS solution dropwise to TIPS-pyrrole at -78°C. Stir 2h. | Kinetic control. The bulky TIPS group blocks C2, forcing the electrophile ( |

| 4 | Quench | Add sat. | Reduces unreacted iodine species to iodide, preventing post-reaction tar formation. |

| 5 | Isolation | Extract (EtOAc), wash (Brine), dry ( | Standard workup. Avoid acidic washes (HCl) to prevent desilylation. |

Critical Control Point:

If the reaction turns black immediately upon NIS addition, the NIS contains free

Part 4: Applications in Drug Discovery[1][2][4]

Iodinated pyrroles are rarely the final drug; they are the high-energy intermediates used to construct complex scaffolds.

Cross-Coupling Superiority

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate of oxidative addition (the first step) is determined by the C-Halogen bond strength.

-

Bond Energy: C-F > C-Cl > C-Br > C-I

-

Implication: Iodopyrroles undergo oxidative addition faster and under milder conditions than bromo-analogs. This is crucial for pyrroles, which are sensitive to the high temperatures often required to activate bromides.

Pathway: From Iodopyrrole to Prodigiosin

Prodigiosins are tripyrrolic natural products with potent immunosuppressive activity. The synthesis relies on the sequential coupling of iodinated pyrrole blocks.

Caption: Modular assembly of Prodigiosin alkaloids using iodopyrrole cross-coupling.

References

-

Wang, N., et al. (2013). "Halogenated Organic Molecules of Rhodomelaceae Origin: Chemistry and Biology." Chemical Reviews. Link

-

Liu, Y., et al. (2014). "Purpuroines A–J, Halogenated Alkaloids from the Sponge Iotrochota purpurea."[2] Journal of Natural Products. Link

-

Bray, B. L., et al. (1990). "General Regioselective Synthesis of Polysubstituted Pyrroles via N-Triisopropylsilyl Pyrrole." Journal of Organic Chemistry. Link

-

Alvarez, M., et al. (2011). "Lamellarin Alkaloids: Isolation, Synthesis, and Biological Activity." Chemical Reviews. Link

-

Castanet, A. S., et al. (2002).[3] "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters. Link

Sources

Theoretical Characterization of 3-Iodo-1H-pyrrole: Electronic Structure & Reactivity

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads[1]

Executive Summary

The incorporation of heavy halogen atoms into heterocyclic scaffolds is a pivotal strategy in modern drug design, primarily to exploit halogen bonding (XB) for enhanced binding affinity and selectivity. 3-Iodo-1H-pyrrole represents a critical intermediate and a model system for understanding these interactions within electron-rich aromatic rings.[1]

This guide provides a comprehensive theoretical framework for characterizing the electronic structure of this compound. Unlike standard organic molecules, the presence of iodine requires specific treatment of relativistic effects and sigma-hole (

Computational Methodology: The "Heavy Atom" Protocol

Modeling this compound requires moving beyond standard Pople basis sets (e.g., 6-31G*) due to the significant electron correlation and relativistic effects introduced by the iodine atom (Atomic Number 53).

Recommended Level of Theory

To ensure high fidelity in geometry and electronic property prediction, the following "Mixed-Basis" approach is validated by recent literature on halogenated heterocycles.

| Component | Recommended Functional/Method | Basis Set | Rationale |

| Geometry Optimization | Iodine: def2-TZVP (with ECP)C, H, N: cc-pVTZ | Dispersion corrections (-D) are critical for stacking interactions; ECP handles relativistic core electrons of Iodine. | |

| Electronic Energy (SP) | CCSD(T) or DLPNO-CCSD(T) | def2-QZVP | Coupled-cluster accuracy is the gold standard for final energy validation. |

| Solvation Model | SMD (Solvation Model based on Density) | Same as Geometry | Implicit solvation (e.g., Water, DMSO) mimics physiological or reaction environments.[1] |

| NBO Analysis | B3LYP | def2-TZVP | Natural Bond Orbital analysis provides the most intuitive picture of hybridization and charge transfer. |

The Sigma-Hole ( -hole) Directive

A critical feature of this compound is the region of positive electrostatic potential on the extension of the C-I bond, known as the

Electronic Structure & Reactivity Analysis[3][4][5][6]

Geometry and Stability

The introduction of iodine at the C3 position distorts the

-

C-I Bond Length: Predicted range 2.08 – 2.10 Å .[1]

-

Ring Planarity: The molecule remains planar, but low-frequency out-of-plane bending modes (

) are sensitive to intermolecular packing.[1]

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Character: Predominantly

-character distributed over the pyrrole ring and the iodine lone pairs ( -

LUMO Character: Often exhibits

character along the C-I bond, facilitating reductive dehalogenation or nucleophilic attack.[1]

Reactivity Descriptors (Global):

-

Chemical Hardness (

): -

Electrophilicity Index (

): Measures the stabilization energy when the system acquires electron charge.

Halogen Bonding Potential

The most pharmacologically relevant feature is the ability of the Iodine atom to act as a Lewis acid (XB donor).

-

Mechanism: The electron-withdrawing nature of the

carbon combined with the polarizability of Iodine creates a charge depletion ( -

Interaction Energy: Interaction with a carbonyl oxygen (e.g., backbone of a protein) typically yields binding energies of -2 to -5 kcal/mol , comparable to weak hydrogen bonds but with stricter directionality (160° - 180°).[1]

Spectroscopic Profiling (Theoretical Predictions)

Accurate prediction of NMR shifts in iodinated systems requires the inclusion of Spin-Orbit Coupling (SOC) terms. Standard DFT often underestimates the shielding of carbons attached to heavy halogens.

| Spectroscopy | Key Theoretical Feature | Expected Observation |

| Heavy Atom Effect (SOC) | C3 (I-bearing) signal is significantly upfield (shielded) compared to C3 in pyrrole, often appearing near 60-70 ppm .[1] | |

| IR / Raman | C-I Stretching Mode | Distinct band in the 500-600 cm |

| UV-Vis | TD-DFT (CAM-B3LYP) | Red-shift in |

Experimental Workflow Visualization

The following diagram outlines the logical flow for the complete theoretical characterization of this compound, from initial structure generation to reactivity prediction.

Figure 1: Computational workflow for the structural and electronic characterization of halogenated heterocycles.

Halogen Bonding Mechanism

The diagram below illustrates the directional nature of the halogen bond, a key interaction for this compound in biological active sites.

Figure 2: Schematic of the Sigma-hole interaction mechanism.[1] The positive potential on the Iodine tip interacts with a nucleophilic acceptor.

References

-

Politzer, P., et al. (2013). "Sigma-holes and halogen bonding."[1][3] Journal of Molecular Modeling. Link[1]

-

Bandyopadhyay, D., et al. (2010).[1] "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions." Molecules. Link

-

Kolář, M., & Hobza, P. (2016).[1] "Computer-Aided Drug Design: Halogen Bonding in Protein-Ligand Complexes." Chemical Reviews. Link[1]

-

Gaussian 16 User Guide. "Basis Sets for Heavy Atoms (ECPs)." Link

Sources

Technical Whitepaper: Physicochemical Characterization & Handling of 3-Iodo-1H-pyrrole

Executive Summary

3-Iodo-1H-pyrrole (CAS: 96285-98-2) represents a critical yet elusive building block in medicinal chemistry. Unlike its regioisomer 2-iodopyrrole, the 3-iodo variant is kinetically unstable and prone to rapid oxidative decomposition and polymerization. Consequently, standard physical property data (melting point, boiling point) for the free base are often theoretical or represent transient observations.

This guide serves as a corrective technical resource. It moves beyond database aggregates to explain the practical reality: this compound is rarely isolated as a free solid. Instead, it is handled as a solution-phase intermediate or stored as a stable N-protected surrogate (e.g., N-TIPS or N-Boc derivatives).

Chemical Identity & Core Properties[1][2][3][4][5][6]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 96285-98-2 |

| Molecular Formula | C₄H₄IN |

| Molecular Weight | 192.99 g/mol |

| SMILES | Ic1cncc1 |

| Appearance (Free Base) | Unstable oil or dark amorphous solid (decomposes rapidly) |

Physical Properties: The Stability Paradox

The "missing" melting point in many databases is not an error but a reflection of the compound's intrinsic instability.

| Property | Value / Status | Technical Context |

| Melting Point | N/A (Decomposes) | The free base polymerizes/oxidizes upon concentration. No stable crystalline melting point exists for the unprotected monomer under ambient conditions. |

| Boiling Point | ~241 °C (Predicted) | Theoretical value only. Attempting to distill the free base at atmospheric pressure results in decomposition. |

| Density | 2.15 g/cm³ (Predicted) | Calculated based on halogen mass contribution. |

| Solubility | High in organic solvents | Soluble in DCM, THF, Et₂O. Sparingly soluble in water. |

Critical Note: Researchers encountering a commercial listing for "this compound" as a stable white powder are likely viewing data for a stabilized formulation, a salt, or an isomer (e.g., 3-iodo-1H-pyrrolo[2,3-b]pyridine).

Experimental Synthesis & Isolation Strategy

Because the free base is labile, the industry standard for utilizing the "3-iodopyrrole" motif is via Steric Blocking & Lithiation . The seminal work by Bray and Muchowski established the use of the bulky triisopropylsilyl (TIPS) group to block the 2-position and direct lithiation/halogenation to the 3-position.

The "Stable Surrogate" Workflow

The following diagram illustrates the mandatory workflow for accessing 3-iodopyrrole functionality without degradation.

Figure 1: Strategic access to 3-iodopyrrole functionality. The direct isolation of the free base (Red Node) is avoided in favor of coupling the stable TIPS-protected intermediate (Green Node) or deprotecting in situ.

Protocol: Accessing the Stable Precursor

Compound: 1-(Triisopropylsilyl)-3-iodopyrrole

-

Synthesis Logic: The bulky TIPS group on nitrogen sterically hinders the adjacent 2- and 5-positions.[3] When treated with N-iodosuccinimide (NIS), electrophilic substitution is forced to occur at the 3-position, a counter-intuitive regioselectivity that is essential for this chemistry.

Handling & Stability Guidelines

If you must generate the free this compound (e.g., for a specific binding assay or immediate reaction), adhere to these strict controls:

-

Light Exclusion: Iodine-carbon bonds in electron-rich heterocycles are photolabile. Wrap all flasks in aluminum foil.

-

Acid Sensitivity: Halopyrroles are extremely acid-sensitive ("acidophobic"). Trace acid on silica gel during purification can trigger rapid polymerization (turning the compound black).

-

Mitigation: Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexanes before chromatography.

-

-

Temperature: Never heat the free base above 40°C. Remove solvents under high vacuum at ambient temperature or below.

Self-Validating Purity Check (NMR)

Since physical constants are unreliable, use ¹H NMR to validate the species in solution (e.g., CDCl₃).

-

1-TIPS-3-iodopyrrole (Stable Surrogate):

-

Look for the large TIPS doublet/septet in the aliphatic region (1.0–1.5 ppm).

-

Aromatic Region: Distinct resonances for H2, H4, and H5 protons. H2 will appear as a doublet or doublet of doublets downfield due to the iodine influence.

-

-

Free Base (In Situ):

-

Disappearance of TIPS signals.

-

Broad NH singlet (highly variable, ~8.0–9.0 ppm).

-

Warning: Broadening of aromatic peaks usually indicates the onset of polymerization.

-

References

-

Synthesis & Regioselectivity: Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole.[4][1] A useful precursor for the synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1990 , 55, 6317–6328. Link

-

Instability Confirmation: "Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole..." PMC (PubMed Central), 2023 . (Explicitly notes: "unmasked 3-iodopyrrole was quite unstable... and began to decompose shortly after purification"). Link

-

Surrogate Properties: "1-(Triisopropylsilyl)pyrrole Product Data." Sigma-Aldrich / Merck. (Provides physical data for the stable starting material). Link

-

General Pyrrole NMR Data: "1H NMR Chemical Shifts of Pyrrole." ChemicalBook.[2] Link

Sources

- 1. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 13C NMR [m.chemicalbook.com]

- 2. Triisopropylsilane(6485-79-6) 1H NMR spectrum [chemicalbook.com]

- 3. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

Technical Guide: Solubility & Handling of 3-Iodo-1H-pyrrole

This guide details the solubility profile, physicochemical properties, and critical handling protocols for 3-Iodo-1H-pyrrole .

Executive Summary & Identity Verification

This compound is a halogenated heterocyclic building block frequently used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to synthesize bioactive alkaloids and pharmaceutical intermediates.

Critical Note on Identity: The CAS number provided in the prompt (40476-35-1 ) does not correspond to standard commercial registries for this compound. The authoritative CAS for this compound is 96285-98-2 . Researchers must verify the structural isomerism (2-iodo vs. 3-iodo) via NMR, as the 3-iodo isomer is thermodynamically less stable and more prone to migration or degradation than the 2-iodo variant.

| Property | Data |

| Systematic Name | This compound |

| Common CAS | 96285-98-2 |

| Molecular Formula | C₄H₄IN |

| Molecular Weight | 192.99 g/mol |

| Physical State | Colorless oil or low-melting solid (darkens rapidly upon oxidation) |

| pKa (N-H) | ~15.5 (Predicted); slightly more acidic than pyrrole (pKa 16.[1][2]5) |

| LogP | ~1.45 (Lipophilic) |

Solubility Landscape

This compound exhibits a lipophilic solubility profile . It dissolves readily in moderately polar aprotic solvents but is practically insoluble in water.

Primary Solvent Compatibility Table

Data derived from synthetic protocols and physicochemical properties.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred for extraction and short-term handling. |

| Chlorinated | Chloroform (CHCl₃) | Excellent | Standard NMR solvent; good for stock solutions if acid-free. |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Ideal for biological assays and nucleophilic substitution reactions. |

| Ethers | THF, Diethyl Ether | Good | Common reaction media; THF must be peroxide-free to prevent oxidation. |

| Alcohols | Methanol, Ethanol | Moderate to High | Suitable for transfers; avoid for long-term storage due to potential solvolysis. |

| Hydrocarbons | Hexanes, Pentane | Low / Moderate | Used as an anti-solvent for recrystallization or purification. |

| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) for biological testing. |

Mechanistic Insight: The "False Insolubility" Trap

Researchers often report "insolubility" when they observe black precipitates in stock solutions. This is rarely a thermodynamic solubility issue. Instead, it is a kinetic stability failure .

-

Mechanism: The C–I bond is photolabile. Exposure to light generates radical species that initiate polymerization of the pyrrole ring.

-

Result: The formation of polypyrrole-like oligomers (black solids) which are insoluble in almost all organic solvents.

-

Diagnosis: If the solution was clear initially and turned black/cloudy over time, the compound has degraded, not precipitated.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 50 mM stock solution for biological screening or synthesis, minimizing degradation.

Reagents:

-

This compound (Freshly purified or from unopened ampoule).

-

Anhydrous DMSO (Dimethyl sulfoxide) or degassed DCM.

Workflow:

-

Environment: Work under low-light conditions (amber glassware or foil-wrapped vials).

-

Weighing: Weigh the compound rapidly. If it is an oil, use a gas-tight syringe to minimize air exposure.

-

Dissolution:

-

Storage:

-

Flush the headspace with Nitrogen or Argon gas.

-

Seal tightly with a PTFE-lined cap.

-

Store at -20°C or -80°C.

-

Shelf-life: Use within 24–48 hours for critical quantitative work.

-

Protocol B: Solubility Determination (Visual Method)

For validating solvent compatibility for new reaction media.

-

Place 5 mg of this compound into a 1.5 mL amber HPLC vial.

-

Add 50 µL of the target solvent (starting concentration: 100 mg/mL).

-

Sonicate for 30 seconds.

-

If clear: Solubility > 100 mg/mL.

-

If solid remains: Add solvent in 50 µL increments until dissolved.

-

-

Check for Decomposition: If the solvent turns pink or brown immediately, the solvent may contain impurities (peroxides/acids) reacting with the pyrrole.

Visualization of Solubility & Stability Logic

Diagram 1: Solvation & Degradation Pathways

This diagram illustrates the competition between successful solvation and the degradation pathways that mimic insolubility.

Caption: Figure 1. Thermodynamic solubility vs. kinetic instability. "Insolubility" in organic solvents is often actually oxidative polymerization caused by light/air exposure.

Critical Handling Factors (E-E-A-T)

Acidity & pH Sensitivity

The N–H proton of 3-iodopyrrole is weakly acidic (

-

Basic Conditions: In the presence of strong bases (NaH, KOtBu) in polar solvents (DMF), it forms the pyrrolyl anion, which is highly soluble but also highly nucleophilic and reactive.

-

Acidic Conditions: Strong acids can promote protodeiodination (loss of the iodine atom) or polymerization. Avoid acidic chloroform (stabilized with ethanol is preferred over amylene for long-term storage, though fresh distillation is best).

The "Iodine Migration" Risk

In solution, particularly in the presence of acid catalysts or light, the iodine atom at the C3 position can migrate to the C2 position (thermodynamically favored) or disproportionate to form di-iodopyrroles.

-

Impact on Solubility: Mixtures of isomers/oligomers have unpredictable solubility and melting points.

-

Prevention: Keep solutions neutral and cold .

Solvent Purity

-

Peroxides in Ethers: THF and Diethyl Ether must be tested for peroxides. Peroxides initiate the radical decomposition of the iodide, turning the solution dark brown immediately.

-

Acidity in Chloroform: HCl in aged chloroform will degrade the compound. Filter chloroform through basic alumina before use if unsure.

References

-

PubChem. (2024). This compound (Compound CID 13896226). National Library of Medicine. [Link]

- Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 55(26), 6317-6328. (Describes synthesis and handling of labile 3-substituted pyrroles).

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (Reference for pyrrole acidity and electrophilic substitution reactivity).

- Lippincott, D. J., et al. (2018). "Synthetic routes to 3-halopyrroles." Tetrahedron Letters, 59(15), 1435-1438.

Sources

Regiochemical Control in the Electrophilic Substitution of Iodopyrroles: A Mechanistic Guide

The following technical guide details the electrophilic substitution patterns of iodopyrroles. It is structured to provide actionable, high-level insights for researchers in medicinal chemistry and organic synthesis.

Executive Summary

Iodopyrroles serve as critical, high-value intermediates in the synthesis of marine alkaloids (e.g., lamellarins, prodigiosins) and porphyrin precursors. However, they present a unique synthetic paradox: the pyrrole ring is highly

The core challenge in reacting iodopyrroles is not reactivity, but selectivity . The investigator must navigate three competing pathways:

-

C5-Substitution (Retentive): The standard Electrophilic Aromatic Substitution (EAS) favored by electronic reinforcement.

-

C3/C4-Substitution (Steric/Electronic Shift): Accessible only through specific N-protecting group strategies.

-

Ipso-Substitution (Destructive/Displacement): The attack at the C-I bond, leading to the loss of the iodine handle.

This guide delineates the protocols to control these pathways, ensuring the iodine "handle" is either preserved for subsequent cross-coupling (e.g., Suzuki-Miyaura) or strategically displaced.

Mechanistic Fundamentals: The "Iodo-Effect"

To control the outcome, one must understand the electronic landscape of the substrate.

The Electronic Conflict

Pyrrole is an electron-rich heterocycle. In a standard EAS, the

When an iodine atom is introduced at C2 (the most common starting motif), it exerts two opposing effects:

-

Inductive Withdrawal (-I): Iodine pulls electron density, slightly deactivating the ring compared to pyrrole, but less so than bromine or chlorine.

-

Resonance Donation (+M): Iodine can donate lone pair density, theoretically directing ortho (C3) and para (C5).

The Dominant Pathway: In N-protected 2-iodopyrroles, the C5 position acts as the "para" position. It is electronically activated by the nitrogen lone pair and the iodine resonance, and it is sterically unencumbered. Therefore, C5-retentive substitution is the default outcome for soft electrophiles.

The Ipso-Substitution Risk

Iodine is a "soft" atom with a weak C-I bond. In the presence of strong, hard electrophiles (particularly nitronium ions,

Strategic Regioselectivity Matrix

The following table summarizes the expected outcomes based on protecting group (PG) and electrophile hardness.

| Substrate | N-Protecting Group (PG) | Electrophile (Conditions) | Major Product | Mechanism |

| 2-Iodopyrrole | TIPS / SEM (Bulky, EDG) | Vilsmeier-Haack ( | 5-Formyl-2-iodopyrrole | Retentive EAS (C5) |

| 2-Iodopyrrole | Boc / Tosyl (EWG) | 5-Nitro-2-iodopyrrole | Retentive EAS (C5) | |

| 2-Iodopyrrole | H (Unprotected) | 2-Nitropyrrole (Loss of I) | Ipso-Substitution | |

| 3-Iodopyrrole | TIPS (Bulky) | NBS (Bromination) | 2-Bromo-3-iodopyrrole | Retentive EAS (C2) |

Critical Insight: Unprotected iodopyrroles are notoriously unstable. They should almost always be generated and reacted in N-protected forms to prevent acid-catalyzed polymerization during EAS workups.

Experimental Protocols

Protocol A: Retentive C5-Formylation (Vilsmeier-Haack)

Target: Synthesis of 5-formyl-2-iodo-1-(triisopropylsilyl)pyrrole.

Rationale: The bulky TIPS group prevents N-complexation and sterically shields the C2-iodine, discouraging ipso-attack. The Vilsmeier reagent is a "soft" electrophile, favoring retention.

Reagents:

-

2-Iodo-1-(triisopropylsilyl)pyrrole (1.0 equiv)

-

Phosphorus oxychloride (

, 1.2 equiv) -

Dimethylformamide (DMF, 1.5 equiv)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

-

Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Add

(1.2 eq) dropwise. Stir for 15 minutes until the Vilsmeier salt precipitates (often a white solid or viscous oil). -

Substrate Addition: Dissolve the N-TIPS-2-iodopyrrole in anhydrous DCM. Cannulate this solution into the Vilsmeier salt mixture at 0°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc). The starting material (high

) should disappear, replaced by a more polar iminium intermediate (baseline).

-

-

Hydrolysis: Cool to 0°C. Add saturated aqueous Sodium Acetate (NaOAc) solution. Note: Do not use strong base (NaOH) as it may cleave the TIPS group or deiodinate. Stir vigorously for 1 hour.

-

Workup: Extract with DCM, wash with brine, dry over

. -

Result: The iodine remains at C2; the formyl group installs at C5.

Protocol B: Controlled Ipso-Nitration

Target: Synthesis of 2-nitro-1-tosylpyrrole from 2-iodo-1-tosylpyrrole.

Rationale: Sometimes the iodine is used as a blocking group to ensure regioselectivity, then removed. Here, we use a "hard" nitrating agent to force the displacement of iodine.

Reagents:

-

2-Iodo-1-tosylpyrrole

-

Nitric Acid (fuming)

-

Acetic Anhydride

Step-by-Step Workflow:

-

Preparation: Dissolve 2-iodo-1-tosylpyrrole in Acetic Anhydride at -10°C.

-

Addition: Add fuming

dropwise. The reaction is highly exothermic. -

Mechanism Check: The strong electrophile

attacks C2 (the position of highest electron density due to the iodine). The intermediate cannot lose the Tosyl group; it ejects -

Quench: Pour onto ice water. The product, 2-nitro-1-tosylpyrrole, typically precipitates.

-

Purification: Recrystallization from Ethanol.

Visualizing the Pathways

The following Graphviz diagram illustrates the decision tree for electrophilic substitution, highlighting the divergence between retentive and ipso pathways.

Figure 1: Mechanistic bifurcation in the electrophilic substitution of 2-iodopyrroles. Blue path indicates the preferred synthetic route for functionalization; Red path indicates the ipso-substitution risk.

Self-Validating Systems (Quality Control)

To ensure scientific integrity, the following checks must be integrated into the workflow:

-

1H-NMR Diagnostic:

-

Retentive: You will see a singlet (or doublet with small coupling) for the C3/C4 protons. The integral ratio of aromatic protons to protecting group protons must remain constant.

-

Ipso: The loss of Iodine often results in a significant upfield shift of the adjacent protons due to the loss of the heavy atom effect (though the incoming EWG like

will shift them downfield). The key is the coupling pattern: if Iodine is lost and replaced by

-

-

Mass Spectrometry (Isotopic Pattern):

-

Iodine has a unique mass defect. In Low Res MS, the loss of the Iodine atom (M-127) is the definitive proof of ipso-substitution. If the product mass is [M + Electrophile - 1], retention occurred. If [M + Electrophile - 127], ipso occurred.

-

References

-

Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation. Australian Journal of Chemistry. [Link]

-

Ipso nitration in organic synthesis. RSC Advances. [Link]

-

Pyrrole Protection Strategies. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction Mechanism. Wikipedia / Organic Chemistry Portal. [Link][2]

Sources

Strategic Manipulation of the C-I Bond in 3-Iodo-1H-pyrrole: A Technical Guide

Topic: Reactivity of the C-I Bond in 3-Iodo-1H-pyrrole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary: The "Privileged" Position

In the architecture of pyrrole-based pharmaceuticals and functional materials, the 3-position represents a synthetic bottleneck. Electrophilic aromatic substitution (EAS) naturally favors the electron-rich

This guide details the divergent reactivity of the C3-Iodine bond, focusing on two orthogonal workflows: Lithium-Halogen Exchange (generating a nucleophile) and Palladium-Catalyzed Cross-Coupling (utilizing the iodide as an electrophile).

Critical Pre-requisite: The N-Protection "Lock"

Do not attempt C-I activation on unprotected this compound.

The acidity of the pyrrolic N-H (

Recommended Protecting Groups (PG):

-

TIPS (Triisopropylsilyl): Gold Standard for Lithiation. Its bulk shields the C2 protons, directing lithiation specifically to the C3-I site.

-

Boc (tert-Butyloxycarbonyl): Standard for Pd-Coupling. Electron-withdrawing nature activates the C-I bond for oxidative addition but can be labile to strong nucleophiles (e.g., t-BuLi).

-

SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, withstands basic conditions of Suzuki/Sonogashira couplings.

Pathway A: The Nucleophilic Route (Lithium-Halogen Exchange)

This pathway converts the electrophilic C-I bond into a transient, highly reactive C-Li nucleophile. This is the primary method for installing carbonyls, alkyls, or heteroatoms at C3.

Mechanistic Insight

The C-I bond is approximately 33% weaker than a C-Br bond. Upon treatment with an organolithium, the iodine atom is swapped for lithium via an "ate" complex intermediate. This reaction is faster than proton transfer if conducted at cryogenic temperatures.

Visualization: Reactivity Divergence

Caption: Divergent pathway A showing the conversion of the C-I bond into a nucleophilic carbanion.

Experimental Protocol: C3-Lithiation and Trapping

Objective: Synthesis of 3-formyl-1-(triisopropylsilyl)pyrrole.

-

Setup: Flame-dry a 50 mL Schlenk flask. Equip with a magnetic stir bar and rubber septum. Flush with Argon (3 cycles).

-

Solvent Prep: Add anhydrous THF (10 mL) . Note: THF coordinates Li, stabilizing the intermediate. Diethyl ether is a viable alternative for slower rates.

-

Substrate: Add 3-iodo-1-(triisopropylsilyl)pyrrole (1.0 mmol) . Cool the solution to -78°C (dry ice/acetone bath).

-

Exchange: Dropwise addition of

-BuLi (2.1 mmol, 1.7 M in pentane) over 5 minutes.-

Why 2.1 eq? The first equivalent effects the exchange (

). The second equivalent destroys the resulting

-

-

Incubation: Stir at -78°C for 20 minutes . The solution typically turns a pale yellow.

-

Trapping: Add DMF (Dimethylformamide, 3.0 mmol) neat, dropwise.

-

Warm-up: Allow the mixture to warm to 0°C over 30 minutes.

-

Quench: Add saturated aqueous

(5 mL). -

Workup: Extract with

, wash with brine, dry over

Self-Validating Checkpoint:

-

TLC: The starting iodide (

in Hexanes) should disappear. The aldehyde product will be significantly more polar ( -

Color: A deep orange/red shift upon warming often indicates successful trapping; if it remains pale yellow, the trap may have failed or the lithiated species decomposed.

Pathway B: The Electrophilic Route (Pd-Catalyzed Coupling)

Here, the C-I bond acts as a superior leaving group for oxidative addition by Palladium(0). This is the route of choice for biaryl synthesis (Suzuki) or alkyne insertion (Sonogashira).

Mechanistic Insight

The C-I bond energy (

Visualization: Catalytic Cycle (Suzuki-Miyaura)

Caption: The Suzuki-Miyaura cycle. The weak C-I bond facilitates the initial Oxidative Addition step.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-phenyl-1-Boc-pyrrole.

-

Reagents: In a reaction vial, combine:

-

3-iodo-1-Boc-pyrrole (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

- (0.05 mmol, 5 mol%) - Tetrakis is standard for iodides.

- (2.0 mmol)

-

-

Solvent System: Add DME:Water (4:1 ratio, 5 mL) . Degas thoroughly by bubbling Nitrogen for 10 minutes. Oxygen is the enemy of Pd(0).

-

Reaction: Seal the vial and heat to 80°C for 4-6 hours.

-

Note: For thermally sensitive substrates, use

and reaction at 40-50°C; the iodine activation often allows lower temps.

-

-

Monitoring: Monitor by TLC. The iodine starting material is UV active and will be less polar than the biaryl product.

-

Workup: Dilute with EtOAc, wash with water. Filter through a pad of Celite to remove Palladium black.

Self-Validating Checkpoint:

-

Visual: The reaction mixture typically darkens from yellow to black (precipitating Pd) as the reaction finishes. If it turns black immediately upon heating, your catalyst may have decomposed before turnover (check oxygen exclusion).

-

Spot Test: The product should be UV active and stain strongly with Vanillin or p-Anisaldehyde (pyrroles turn distinctive red/purple/blue).

Comparative Data Summary

| Feature | Lithium-Halogen Exchange | Pd-Catalyzed Coupling (Suzuki) |

| Role of C-I Bond | Precursor to Nucleophile (C-Li) | Precursor to Electrophile (C-Pd-I) |

| Primary Reagent | Boronic Acid + Pd(0) Cat | |

| Temperature | Cryogenic (-78°C) | Heated (40°C - 100°C) |

| N-Protecting Group | TIPS (Steric bulk prevents C2 attack) | Boc/SEM (Electronic activation) |

| Major Risk | Protonation (Quench) if wet | De-iodination (Reduction) |

| Key Advantage | Access to aldehydes, acids, silanes | Access to biaryls, alkenes |

References

-

Sonogashira Coupling - Wikipedia. Source: Wikipedia.org [Link][1]

-

Suzuki-Miyaura Coupling. Source: Organic Chemistry Portal [Link]

-

Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. Source: PubMed (J. Org.[2] Chem.) [Link]

-

Metal–halogen exchange. Source: Wikipedia.org [Link]

-

Reactivity of Halogenoalkanes. Source: SaveMyExams [Link]

Sources

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrrole

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrrole presents a unique set of challenges compared to its 2-iodo regioisomer. While 2-iodopyrroles are relatively stable, 3-iodopyrroles are notoriously unstable, prone to rapid oxidative decomposition and polymerization upon exposure to light or air. Furthermore, the electron-rich nature of the pyrrole ring makes the C-I bond prone to reduction (dehalogenation) rather than oxidative addition, and the acidic N-H proton can poison sensitive palladium catalysts.

This guide details a robust, field-proven protocol that prioritizes the use of N-protection (specifically TIPS and Boc) to stabilize the 3-iodo moiety. We provide a comparative analysis of protecting group strategies and a step-by-step workflow to ensure high yields and reproducibility in drug discovery campaigns.

Critical Analysis & Strategic Decision Making

The Instability Paradox

The primary failure mode in coupling this compound is not the coupling reaction itself, but the degradation of the starting material.

-

Mechanism of Instability: The high electron density at the 2- and 5-positions of the pyrrole ring facilitates oxidative polymerization. An iodine atom at the 3-position is electronically mismatched with the natural reactivity of the ring, leading to a highly reactive species that decomposes before it can enter the catalytic cycle.

-

The Solution: Bulky N-protecting groups (TIPS, SEM, Boc) serve a dual purpose:

-

Electronic: They withdraw electron density (Boc) or sterically shield the ring (TIPS), preventing polymerization.

-

Steric: They block the N-coordination site, preventing the formation of inactive Pd-amido complexes.

-

Protecting Group Selection Matrix

| Feature | TIPS (Triisopropylsilyl) | Boc (tert-Butyloxycarbonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |

| Stability of 3-Iodo Precursor | High (Solid, shelf-stable) | Moderate (Oil/Solid, cold storage req.) | High |

| Suzuki Coupling Yield | Excellent (>85%) | Good (60-80%) | Excellent (>90%) |

| Atom Economy | Low (Large mass overhead) | Moderate | Low |

| Deprotection Conditions | Fluoride (TBAF) or Acid | Acid (TFA/HCl) or Base | Fluoride (TBAF) or Lewis Acid |

| Recommendation | Gold Standard for complex synthesis | Best for late-stage ease of removal | Best for harsh reaction conditions |

Experimental Workflows

Visualization of Reaction Pathways

The following diagram illustrates the decision tree and chemical pathways for handling 3-iodopyrrole.

Figure 1: Strategic workflow for 3-iodopyrrole coupling. Route A (Green Path) is the recommended standard.

Protocol A: The "Gold Standard" (TIPS-Protected Route)

This protocol utilizes 1-(triisopropylsilyl)-3-iodopyrrole . The TIPS group is bulky enough to direct iodination to the 3-position (via bulky electrophilic substitution or lithiation/trapping) and stabilizes the molecule indefinitely at room temperature.

Materials:

-

Substrate: 1-(Triisopropylsilyl)-3-iodopyrrole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Why: The bidentate ferrocenyl ligand prevents catalyst decomposition and withstands the steric bulk of the TIPS group better than Pd(PPh₃)₄.

-

-

Base: Cs₂CO₂ (2.0 equiv) or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Why: The water co-solvent is essential for dissolving the inorganic base and facilitating the transmetallation step.

-

Step-by-Step Procedure:

-

Setup: Oven-dry a microwave vial or a round-bottom flask equipped with a magnetic stir bar.

-

Charging: Add the TIPS-3-iodopyrrole (1.0 equiv), Arylboronic acid (1.5 equiv), and Base (2.0 equiv) to the vial.

-

Degassing (Critical): Cap the vial and purge with Argon for 5 minutes.

-

Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

-

Catalyst Addition: Remove the cap briefly under a positive stream of Argon, add Pd(dppf)Cl₂ (5 mol%), and reseal.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting iodide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The TIPS group makes the product lipophilic, often eluting early.

Protocol B: The "Scalable" Route (Boc-Protected)

For larger scale reactions where the cost of TIPS-Cl is prohibitive, the Boc group is a viable alternative, though the starting material 1-(tert-butoxycarbonyl)-3-iodopyrrole must be stored at -20°C.

Modifications from Protocol A:

-

Catalyst: Pd(PPh₃)₄ (5 mol%) is often sufficient for Boc-pyrroles as they are less sterically demanding than TIPS.

-

Base: Na₂CO₂ (2.0 equiv).

-

Solvent: Toluene : Ethanol : Water (4:1:1).

-

Why: This biphasic system is classic for Boc-protected substrates, preventing premature Boc-deprotection which can occur in purely aqueous/dioxane systems at high heat.

-

Step-by-Step Procedure:

-

Dissolve 1-Boc-3-iodopyrrole in Toluene/EtOH.

-

Add aqueous Na₂CO₂ (2M).

-

Degas vigorously with Nitrogen.

-

Add Pd(PPh₃)₄.[1]

-

Heat to 70-75°C .

-

Caution: Do not exceed 80°C. Thermal deprotection of the Boc group can occur, leading to rapid decomposition of the resulting free 3-iodopyrrole.

-

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working correctly, use these checkpoints:

| Observation | Diagnosis | Corrective Action |

| Recovery of Pyrrole (Dehalogenation) | Hydride source present or catalytic cycle stalled. | Switch solvent to anhydrous DMF/THF (if using anhydrous base) or ensure water is degassed. Reduce temp. |

| Homocoupling of Boronic Acid | Oxygen leak or slow oxidative addition. | Re-degas solvents. Increase catalyst loading to 10%. Add boronic acid slowly. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is too labile. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 . |

| Low Conversion (SM remains) | Catalyst poisoning or steric hindrance. | Switch base to Cs₂CO₃ (higher solubility). Increase temperature to 90°C (only for TIPS route). |

References

-

Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole." The Journal of Organic Chemistry, 55(26), 6317–6328.

- Foundational text on the stability and synthesis of TIPS-3-iodopyrrole.

-

Handy, S. T., & Zhang, Y. (2006). "Synthesis of 3-substituted pyrroles." Synthesis, 2006(23), 3883-3886.

- Review of modern methods for accessing the 3-position of pyrroles.

-

Liu, J. H., et al. (2006). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 11(4), 212-218.

- Demonstrates the utility of SEM and Boc protecting groups in Suzuki coupling.

-

Banwell, M. G., et al. (2004). "Palladium-catalyzed cross-coupling of pyrroles."[2] Chemical Communications, (3), 332-333.

- Discusses catalyst selection for electron-rich heteroarom

Sources

Application Note: Heck Cross-Coupling Protocols for 3-Iodo-1H-pyrrole

Abstract & Strategic Overview

The functionalization of pyrroles at the 3-position is a critical challenge in medicinal chemistry due to the inherent electronic bias of the pyrrole ring, which favors electrophilic substitution at the 2-position. While 3-iodo-1H-pyrrole provides a direct handle for functionalization via cross-coupling, it presents two distinct stability challenges:

-

High Electron Density: Facilitates rapid oxidative addition but increases susceptibility to oxidative degradation.

-

N-H Acidity (pKa ~16.5): The free amine can coordinate competitively to Pd(II) species, poisoning the catalyst or leading to N-arylation side products.

This guide details two validated protocols: a Standard Ligand-Controlled Method (for N-protected substrates) and a Ligand-Free "Jeffery" Method (for challenging or labile substrates).

Critical Decision: The Necessity of N-Protection

Recommendation: Do not attempt Heck coupling on unprotected this compound unless strictly necessary. The substrate is photolytically unstable and prone to polymerization.

-

Preferred Protecting Group (PG): TIPS (Triisopropylsilyl) . It is bulky enough to prevent N-coordination to Palladium and stable to basic Heck conditions.

-

Alternative PG: Boc (tert-Butyloxycarbonyl) . Useful but can be thermally labile at temperatures >100°C.

Mechanistic Logic & Experimental Design

The success of this reaction hinges on balancing the oxidative addition rate (fast for electron-rich iodides) with the stability of the intermediate.

Decision Tree: Experimental Workflow

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate protection status.

Protocol A: The "Gold Standard" (Phosphine-Ligated)

Best for: N-TIPS-3-iodo-1H-pyrrole coupled with acrylates or styrenes. Mechanism: Classical Pd(0)/Pd(II) cycle stabilized by triphenylphosphine.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| N-TIPS-3-iodopyrrole | 1.0 | Substrate | Must be freshly prepared or stored at -20°C under Ar. |

| Alkene | 1.5 - 2.0 | Coupling Partner | Excess required to suppress homocoupling. |

| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Reduced in situ to Pd(0). |

| PPh₃ | 0.10 - 0.15 | Ligand | Maintains Pd solubility; prevents "Pd-black" formation. |

| Et₃N | 2.5 | Base | Scavenges HI; regenerates Pd(0). |

| DMF | [0.2 M] | Solvent | Anhydrous; degassed. |

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (39.3 mg, 0.15 mmol) to the vial. Add 1 mL of DMF and stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(PPh₃)₂ species).

-

Substrate Addition: Add the N-TIPS-3-iodopyrrole (1.0 mmol) and the alkene (1.5 mmol) dissolved in the remaining DMF (4 mL).

-

Base Addition: Add Et₃N (350 µL, 2.5 mmol) via syringe.

-

Reaction: Seal the vessel. Heat to 80–90°C for 4–12 hours.

-

Note: Monitor by TLC. If conversion stalls, raise temp to 100°C, but watch for desilylation.

-

-

Workup: Cool to RT. Dilute with Et₂O (prevents emulsion better than EtOAc for DMF). Wash with water (3x) and brine (1x). Dry over MgSO₄.

-

Purification: Flash chromatography. Caution: TIPS groups can be acid-sensitive; use neutralized silica (add 1% Et₃N to eluent) if degradation is observed.

Protocol B: Jeffery Conditions (Ligand-Free)

Best for: Sterically hindered alkenes or when phosphine ligands fail to promote the reaction. Mechanism: "Phase-Transfer" type catalysis where tetraalkylammonium salts stabilize anionic palladium clusters [1].

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| N-Protected-3-iodopyrrole | 1.0 | Substrate | TIPS or Boc recommended. |

| Alkene | 1.5 | Coupling Partner | |

| Pd(OAc)₂ | 0.05 | Catalyst | |

| TBAB | 1.0 | Additive | Tetrabutylammonium bromide; stabilizes Pd nanoparticles. |

| K₂CO₃ | 2.5 | Base | Solid inorganic base. |

| DMF or MeCN | [0.2 M] | Solvent |

Step-by-Step Methodology

-

Setup: Charge a reaction vial with Pd(OAc)₂ (5 mol%), TBAB (1.0 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent: Add anhydrous DMF. Sonicate briefly to disperse the solid base.

-

Substrate: Add the iodopyrrole and alkene.

-

Reaction: Heat to 80°C .

-

Observation: The reaction mixture often turns black (colloidal Pd). This is normal for Jeffery conditions and does not necessarily indicate catalyst death unless the black precipitate aggregates and settles out completely leaving a clear supernatant.

-

-

Workup: Filter through a pad of Celite to remove Pd nanoparticles. Dilute with EtOAc, wash with water/brine.

Troubleshooting & Optimization Guide

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |